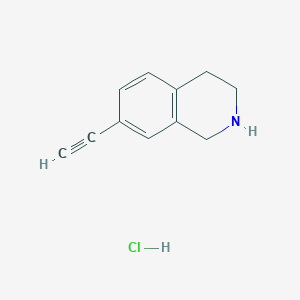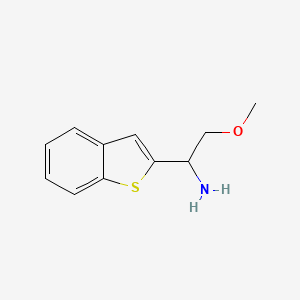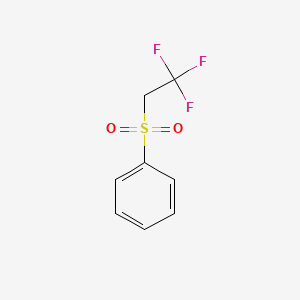
(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate, also known as MOPC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MOPC is a phthalazine derivative that has been synthesized through a multi-step process involving the reaction of various reagents. The compound has been found to exhibit promising biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Morpholines and their derivatives, including phthalazine compounds, have been studied extensively for their synthetic routes and chemical properties. The synthesis of morpholines from vicinal amino alcohols, oxiranes, and aziridines offers a foundational approach to creating biologically active substances, catalysts, and building blocks for further chemical synthesis (Palchikov, 2013). Additionally, the reaction of phosphoruspentasulfide with further orthohydroxy carboxylic acid systems has been explored to synthesize novel 2-thio-1,3-oxazines and their transformation into compounds exhibiting antiplatelet activity (Pritchard & Al-Rawi, 2008).
Biological and Medicinal Applications
Recent studies have also delved into the biological and medicinal applications of morpholine derivatives. For instance, the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents highlight the potential of these compounds in combating microbial infections (Sahin et al., 2012). Moreover, phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been investigated as potential agents for photodynamic therapy, showing promising results in vitro against cancer cell lines (Kucińska et al., 2015).
Advanced Materials and Corrosion Inhibition
Morpholine and piperazine-based carboxamide derivatives have been studied as corrosion inhibitors for mild steel in HCl medium, demonstrating the utility of these compounds in protecting industrial materials (Nnaji et al., 2017). This application is crucial for extending the lifespan of metal structures and components in corrosive environments.
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-12(18-5-7-22-8-6-18)9-23-15(21)13-10-3-1-2-4-11(10)14(20)17-16-13/h1-4H,5-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHIUKBPRQRZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide](/img/no-structure.png)
![6-[5-[2-(7-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2953952.png)

![5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2953958.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2953961.png)

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)
![Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate](/img/structure/B2953966.png)
![methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2953967.png)
![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)

